molecular formula C17H26O2 B13786033 4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane CAS No. 84912-19-6

4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane

Cat. No.: B13786033
CAS No.: 84912-19-6
M. Wt: 262.4 g/mol
InChI Key: CPWDBSWFAGSNKH-UHFFFAOYSA-N
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Description

4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including isopropyl, dimethyl, and phenylethyl groups attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Solvents like toluene or dichloromethane to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-5,5-dimethyl-1,3-dioxane: Lacks the phenylethyl group, leading to different chemical properties and reactivity.

    5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane: Lacks the isopropyl group, affecting its steric and electronic characteristics.

Uniqueness

4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane is unique due to the presence of all three substituents (isopropyl, dimethyl, and phenylethyl) on the dioxane ring. This combination of groups imparts specific chemical and physical properties, making it distinct from other dioxane derivatives.

Properties

CAS No.

84912-19-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

5,5-dimethyl-2-(1-phenylethyl)-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C17H26O2/c1-12(2)15-17(4,5)11-18-16(19-15)13(3)14-9-7-6-8-10-14/h6-10,12-13,15-16H,11H2,1-5H3

InChI Key

CPWDBSWFAGSNKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COC(O1)C(C)C2=CC=CC=C2)(C)C

Origin of Product

United States

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